Galanin Receptor Type 3 Inhibition: Sub-Micromolar Activity Versus Clinically Used Quinazolines
N-(1-phenylethyl)quinazolin-4-amine exhibits an IC50 of 128 nM against the human galanin receptor type 3 (GALR3), a GPCR target implicated in mood regulation, pain, and addiction [1]. In contrast, clinically approved quinazoline-based EGFR inhibitors such as gefitinib and erlotinib—which feature 6,7-dialkoxy substitutions—do not show reported activity at GALR3 in major public databases [2]. This differential activity profile is attributable to the compound's minimal substitution pattern, which permits interactions not available to bulkier clinical analogs.
| Evidence Dimension | Inhibitory activity at human galanin receptor type 3 (GALR3) |
|---|---|
| Target Compound Data | IC50 = 128 nM |
| Comparator Or Baseline | Gefitinib, Erlotinib: No reported GALR3 activity in BindingDB or PubChem BioAssay |
| Quantified Difference | Not applicable (presence vs. absence of activity) |
| Conditions | BindingDB curated assay; The Scripps Research Institute Molecular Screening Center (PubChem AID 687013) |
Why This Matters
This provides a unique chemical probe for galanin receptor pharmacology studies, distinct from clinical quinazolines.
- [1] BindingDB. BDBM64723: N-(1-phenylethyl)quinazolin-4-amine - Galanin receptor type 3 (Human) IC50 = 128 nM. PubChem AID 687013. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=64723 (accessed 2026). View Source
- [2] BindingDB Target Search: Galanin receptor type 3 (Human). Query for gefitinib, erlotinib returns no results. https://bindingdb.org/ (accessed 2026). View Source
